molecular formula C17H13F2NOS B2466844 4-(Benzyloxy)-2-(2,6-difluorophenyl)-5-methyl-1,3-thiazole CAS No. 400087-54-9

4-(Benzyloxy)-2-(2,6-difluorophenyl)-5-methyl-1,3-thiazole

Cat. No.: B2466844
CAS No.: 400087-54-9
M. Wt: 317.35
InChI Key: HRKUQKYDJZRNPG-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-(2,6-difluorophenyl)-5-methyl-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with benzyloxy, difluorophenyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2-(2,6-difluorophenyl)-5-methyl-1,3-thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction using benzyl alcohol and a suitable base.

    Substitution with Difluorophenyl and Methyl Groups: The difluorophenyl and methyl groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-(2,6-difluorophenyl)-5-methyl-1,3-thiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while substitution reactions could introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

4-(Benzyloxy)-2-(2,6-difluorophenyl)-5-methyl-1,3-thiazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound might be used in the development of new materials, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-(2,6-difluorophenyl)-5-methyl-1,3-thiazole would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-2-(2,6-dichlorophenyl)-5-methyl-1,3-thiazole: Similar structure but with chlorine atoms instead of fluorine.

    4-(Benzyloxy)-2-(2,6-difluorophenyl)-5-ethyl-1,3-thiazole: Similar structure but with an ethyl group instead of a methyl group.

    4-(Methoxy)-2-(2,6-difluorophenyl)-5-methyl-1,3-thiazole: Similar structure but with a methoxy group instead of a benzyloxy group.

Uniqueness

The unique combination of the benzyloxy, difluorophenyl, and methyl groups in 4-(Benzyloxy)-2-(2,6-difluorophenyl)-5-methyl-1,3-thiazole may confer distinct chemical and biological properties, such as enhanced stability, specific reactivity, or unique interactions with biological targets.

Properties

IUPAC Name

2-(2,6-difluorophenyl)-5-methyl-4-phenylmethoxy-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NOS/c1-11-16(21-10-12-6-3-2-4-7-12)20-17(22-11)15-13(18)8-5-9-14(15)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKUQKYDJZRNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=C(C=CC=C2F)F)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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